molecular formula C14H20N2O4S B4186238 N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide

N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide

Cat. No.: B4186238
M. Wt: 312.39 g/mol
InChI Key: UYCJMUIJUXTCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide, also known as HESP, is a proline-based sulfonamide that has been widely used in scientific research. This compound has shown promising results in various studies due to its unique structure and mechanism of action.

Scientific Research Applications

N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of cathepsin K, an enzyme that is involved in bone resorption.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide involves the formation of a covalent bond between the sulfonamide group of this compound and the active site of the target enzyme. This covalent bond results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which results in the reduction of acid secretion in the stomach. This compound has also been shown to reduce bone resorption by inhibiting the activity of cathepsin K. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique mechanism of action that can be used to study enzyme inhibition. However, there are also limitations to the use of this compound in lab experiments. It has a relatively low potency compared to other enzyme inhibitors, which may limit its use in certain experiments. Additionally, the covalent bond formation between this compound and the target enzyme may result in irreversible inhibition, which may limit its use in certain studies.

Future Directions

There are several future directions for the use of N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide in scientific research. One potential application is in the development of new drugs for the treatment of osteoporosis. This compound has been shown to inhibit bone resorption, which may make it a promising candidate for the development of new drugs. Additionally, this compound may have potential applications in the development of new anti-inflammatory drugs. Further studies are needed to explore the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a proline-based sulfonamide that has been extensively used in scientific research. It has a unique mechanism of action that involves the formation of a covalent bond with the target enzyme. This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and cathepsin K. While this compound has several advantages for lab experiments, there are also limitations to its use. However, there are several future directions for the use of this compound in scientific research, including the development of new drugs for the treatment of osteoporosis and anti-inflammatory drugs.

Properties

IUPAC Name

N-(2-hydroxyethyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-11-4-6-12(7-5-11)21(19,20)16-9-2-3-13(16)14(18)15-8-10-17/h4-7,13,17H,2-3,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCJMUIJUXTCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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